molecular formula C7H8N2O2 B3279939 (E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid CAS No. 70346-52-0

(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid

Cat. No.: B3279939
CAS No.: 70346-52-0
M. Wt: 152.15 g/mol
InChI Key: NMRLUTUNCWBWCC-NSCUHMNNSA-N
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Description

(E)-3-(1-Methyl-1H-imidazol-5-yl)acrylic acid is a heterocyclic carboxylic acid characterized by an imidazole ring substituted with a methyl group at the 1-position and an acrylic acid moiety at the 3-position in the (E)-configuration. Its molecular formula is C₇H₈N₂O₂ (molecular weight: 152.15 g/mol), with an IUPAC name of (E)-3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid.

The methyl group on the imidazole enhances lipophilicity compared to non-methylated analogs, influencing solubility and bioavailability. This modification may also stabilize the imidazole ring against metabolic degradation. Synthetically, the compound can be prepared via alkylation of imidazole precursors followed by coupling with acrylic acid derivatives, as seen in analogous syntheses of tetrazole-containing imidazole acrylates .

Properties

IUPAC Name

(E)-3-(3-methylimidazol-4-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-5-8-4-6(9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMRLUTUNCWBWCC-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401211832
Record name 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70346-52-0
Record name 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70346-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, 3-(1-methyl-1H-imidazol-5-yl)-, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401211832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, influencing various biochemical pathways. Additionally, the acrylic acid moiety can participate in reactions with nucleophiles, affecting cellular processes .

Comparison with Similar Compounds

Key Observations:

Lipophilicity: The methyl group in this compound increases logP compared to the non-methylated analog, enhancing membrane permeability but reducing aqueous solubility .

Synthetic Flexibility : Ethyl ester derivatives (e.g., ) serve as prodrugs, masking the carboxylic acid’s polarity for improved pharmacokinetics .

Spectroscopic and Reactivity Differences

  • NMR Shifts: The methyl group in this compound deshields adjacent protons, causing upfield shifts in ¹H-NMR (e.g., δ ~2.5 ppm for CH₃) compared to non-methylated analogs .
  • Acidity: The methyl group’s electron-donating effect slightly reduces the carboxylic acid’s acidity (pKa ~4.5 vs. ~4.0 for non-methylated analogs) .
  • Reactivity : The acrylic acid moiety undergoes Michael addition or esterification, while the methylimidazole ring participates in coordination chemistry or hydrogen bonding .

Biological Activity

(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid, with the molecular formula C₇H₈N₂O₂ and a CAS number of 70346-52-0, is an organic compound featuring a methyl-substituted imidazole ring attached to an acrylic acid moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications.

Chemical Structure and Properties

The structure of this compound includes:

  • Acrylic Acid Moiety : Characterized by a double bond between the second and third carbon atoms.
  • Imidazole Ring : A five-membered nitrogen-containing heterocycle that contributes to the compound's unique properties.

This compound exhibits a molecular weight of approximately 152.15 g/mol, and its reactivity is influenced by the electron-withdrawing nature of the imidazole ring, which can stabilize carbanions formed during reactions .

Anticancer Properties

Research indicates that this compound may possess anticancer properties. Preliminary studies suggest that it can inhibit specific enzymes involved in tumor growth and proliferation. The imidazole ring's ability to engage in hydrogen bonding may enhance its interaction with biological targets, potentially leading to therapeutic applications in oncology .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Studies have indicated that it can selectively bind to certain enzymes and receptors, which may contribute to its efficacy against various microbial strains. The presence of both the acrylic acid group and the imidazole ring provides diverse functionalities that can interact with biological targets .

Synthesis Methods

Several methods have been developed for synthesizing this compound, each varying in yield and complexity. Some common synthetic routes include:

  • Condensation Reactions : Utilizing appropriate reagents under controlled conditions to optimize yield.
  • Functional Group Transformations : Modifying existing compounds to introduce the desired acrylic acid functionality .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds. Below is a table summarizing notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(1-Methylimidazol-4-yl)acrylic acidSimilar imidazole ring but different substitutionPotentially different biological activity profiles
3-(2-Methylimidazol-5-yl)acrylic acidVariation in position of methyl group on imidazoleMay exhibit distinct reactivity patterns
3-(4-Methylimidazol-5-yl)acrylic acidSubstitution on a different carbon of imidazoleUnique interaction profiles with enzymes

These compounds differ primarily in their substitution patterns on the imidazole ring and their corresponding biological activities, which could lead to varying applications in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key structural features and nomenclature of (E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid?

  • Methodological Answer : The compound comprises an acrylic acid backbone (CH₂=CHCOOH) with a 1-methyl-1H-imidazole substituent at the 3-position. The (E) -configuration denotes the trans orientation of the double bond between C2 and C3. Nomenclature follows IUPAC rules, prioritizing the imidazole ring numbering (5-position substitution). Structural validation often employs X-ray crystallography (e.g., SHELX refinement ) and NMR spectroscopy (e.g., NOESY for stereochemistry confirmation) .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer : A prevalent method involves condensation reactions between 1-methyl-1H-imidazole-5-carbaldehyde and malonic acid derivatives under acidic conditions. For example:

  • Step 1 : React 1-methyl-1H-imidazole-5-carbaldehyde with malonic acid in acetic acid/acetic anhydride.
  • Step 2 : Reflux at 80–100°C for 3–5 hours to promote Knoevenagel condensation .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane). Yield optimization may require pH control to avoid side products like Z-isomers .

Q. How is the purity and identity of the compound validated?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, 0.1% TFA).
  • FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole (C=N stretch ~1600 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 53.2%, H: 5.3%, N: 20.1%) .

Advanced Research Questions

Q. How can the stereochemical integrity of the E-configuration be maintained during synthesis?

  • Methodological Answer :

  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to stabilize the transition state and minimize isomerization.
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to accelerate reaction rates, reducing exposure to isomerization-prone conditions .
  • Temperature Control : Maintain reflux temperatures below 100°C to prevent thermal rearrangement .
  • Monitoring : Track reaction progress via TLC or in-situ FTIR to terminate reactions before side-product formation .

Q. What analytical techniques resolve structural ambiguities in derivatives or analogs?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Resolve bond angles and stereochemistry (e.g., SHELXL refinement ). For example, a study on ethyl 1-[3-(1H-imidazol-1-yl)propyl] derivatives confirmed planar imidazole geometry with a 0.048 R-factor .
  • 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm substituent positions .

Q. How does this compound interact with biological targets like 5-lipoxygenase or EGFR kinase?

  • Methodological Answer :

  • Enzyme Assays : For 5-lipoxygenase inhibition, use a UV-spectrophotometric assay monitoring absorbance at 234 nm (LTB₄ production). A structurally similar compound (3-(imidazo[2,1-b]thiazol-5-yl)acrylic acid) showed 89% inhibition .
  • Molecular Docking : Perform docking studies (e.g., AutoDock Vina) with EGFR kinase (PDB: 1M17). Prioritize interactions with the ATP-binding pocket’s hydrophobic residues (e.g., Leu694, Val702) .

Q. What strategies mitigate stability issues during storage?

  • Methodological Answer :

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the acrylic acid moiety.
  • Buffered Solutions : Use phosphate buffer (pH 6.5–7.0) for aqueous formulations, avoiding extremes that degrade the imidazole ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid
Reactant of Route 2
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(E)-3-(1-Methyl-1H-imidazol-5-YL)acrylic acid

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